2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
Acetamide, 2-[[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a triazole ring, a fluorophenyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorophenylhydrazine with acetic anhydride to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and methyl iodide to form the triazole ring. The final step involves the reaction of the triazole intermediate with 4-methylphenyl isothiocyanate under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require a catalyst and are conducted under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Acetamide, 2-[[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Acetamide, 2-[[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)- involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group are key functional groups that enable the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2-[[bis(4-fluorophenyl)methyl]thio]-
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-[(4-Fluorophenyl)thio]acetamide
Uniqueness
Compared to similar compounds, Acetamide, 2-[[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)- stands out due to its unique combination of a triazole ring and fluorophenyl group
Properties
CAS No. |
734535-48-9 |
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Molecular Formula |
C18H17FN4OS |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H17FN4OS/c1-12-3-9-15(10-4-12)20-16(24)11-25-18-22-21-17(23(18)2)13-5-7-14(19)8-6-13/h3-10H,11H2,1-2H3,(H,20,24) |
InChI Key |
NXHTWKVDFDXZRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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